molecular formula C18H20N4O3S2 B2399373 benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034402-34-9

benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2399373
CAS No.: 2034402-34-9
M. Wt: 404.5
InChI Key: HWOXNWJPNMRWOT-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry and various scientific research fields .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex structure that includes a benzothiophene, a pyrazole, and a diazepane ring. Each of these components has been associated with various biological activities in different contexts . .

Mode of Action

The sulfone group in the compound can act as an electron-output site owing to its strong electron-withdrawing ability . This property could influence the compound’s interaction with its potential targets.

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways accurately. Compounds containing similar structures have shown a wide range of therapeutic properties, suggesting that multiple pathways could potentially be affected .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the electron-withdrawing ability of the sulfone group could be influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common method includes the coupling of benzothiophene derivatives with diazepane and pyrazole moieties under controlled conditions. The reaction often requires catalysts such as palladium or copper and is carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. These reactions are often conducted under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: A benzothiophene derivative used for treating breast cancer.

    Zileuton: Another benzothiophene derivative with anti-inflammatory properties.

    Sertaconazole: A benzothiophene-based antifungal agent.

Uniqueness

Benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical processes .

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-20-13-15(12-19-20)27(24,25)22-8-4-7-21(9-10-22)18(23)17-11-14-5-2-3-6-16(14)26-17/h2-3,5-6,11-13H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOXNWJPNMRWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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